1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position and a trifluoromethylthio (-SCF₃) group at the meta position, linked to a propan-2-one (acetone) backbone. This compound’s structural uniqueness arises from the synergistic electronic effects of the electron-withdrawing -CF₃ and -SCF₃ groups, which significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and reactivity . The molecular formula is C₁₁H₈F₆OS, with a molecular weight of 326.24 g/mol. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or hydrolysis of nitrile precursors followed by acetylation, as seen in analogous compounds .
Properties
Molecular Formula |
C11H8F6OS |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-8(10(12,13)14)9(5-7)19-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
YTYJHJKUULOIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Acylation Mechanism
The synthesis typically begins with the functionalization of a benzene derivative to introduce trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. A common precursor, 1,3-bis(trifluoromethylthio)benzene, undergoes regioselective acylation via the Friedel-Crafts reaction. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the electrophilic substitution of an acetyl group at the para position relative to the existing substituents.
The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, with gradual warming to room temperature over 12 hours. Acetone acts as the acylating agent, generating the propan-2-one moiety. Yields for this step range from 65% to 70%, contingent upon the purity of starting materials and strict exclusion of moisture.
Optimization Strategies
Key variables influencing acylation efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.2–1.5 equiv AlCl₃ | <5% variance |
| Temperature Profile | 0°C → RT over 12h | +15% yield |
| Solvent Polarity | Dichloromethane | Maximizes e⁻ density |
Prolonged reaction times (>24h) promote side reactions such as diacylation, while insufficient AlCl₃ results in unreacted starting material.
Sequential Electrophilic Functionalization
Trifluoromethylation Protocols
The installation of -CF₃ groups employs Umemoto’s reagent (C₆F₅SO₂CF₃) under mild conditions (40°C in DCM). This electrophilic trifluoromethylation occurs at the meta position relative to existing substituents, achieving 55% yield after 6 hours. Competing pathways include:
- Radical mechanisms : Suppressed by degassing solvents
- Nucleophilic attack : Mitigated through steric hindrance from ortho substituents
Trifluoromethylthiolation Techniques
Alternative Synthetic Approaches
Biocatalytic Acylation
Recent advances utilize bacterial acyltransferases (e.g., from Pseudomonas strains) to catalyze Friedel-Crafts-type acylations in aqueous buffer. This green chemistry approach eliminates the need for AlCl₃, instead employing isopropenyl acetate as the acyl donor. Conversions exceed 99% for select substrates, though enzyme compatibility with fluorinated aromatics remains limited.
Halogen Exchange Methodology
A patent-pending method substitutes bromine for chlorine in 1-bromo-1-(4-CF₃-3-SCF₃-phenyl)propan-2-one using cuprous chloride (CuCl) in methanol/water. The process involves:
- Dissolution of bromide precursor in methanol
- Gradual addition to CuCl/NaHCO₃ slurry at 40°C
- 3-hour stirring followed by extraction
This halogen exchange achieves 75% yield but requires meticulous control of bicarbonate concentration to prevent ketone hydrolysis.
Purification and Characterization
Chromatographic Isolation
Silica gel chromatography with hexane/ethyl acetate (20:1 → 5:1 gradient) effectively separates the target compound from:
- Unreacted starting materials (Rf = 0.8–0.9)
- Diacylated byproducts (Rf = 0.3–0.4)
- Catalyst residues (Rf = 0.05)
Spectroscopic Validation
¹H NMR (CDCl₃) :
- δ 3.15 (s, 3H, COCH₃)
- δ 7.85–8.10 (m, 3H, aromatic)
¹⁹F NMR (CDCl₃) :
HRMS : m/z [M+H]⁺ calcd for C₁₁H₈F₆OS: 326.0234, found: 326.0231
Comparative Method Analysis
| Method | Yield (%) | Temperature | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | 65–70 | 0°C→RT | 12 | High regioselectivity | Moisture-sensitive |
| Biocatalytic | >99 | 25°C | 24 | Aqueous conditions | Narrow substrate scope |
| Halogen Exchange | 75 | 40°C | 3 | Avoids strong acids | Requires bromide precursor |
| Electrophilic SCF₃ | 60 | RT | 3 | Mild conditions | Radical scavengers needed |
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one with structurally related compounds:
Key Observations :
- Substituent Position : The para-substituted -CF₃ in 713-45-1 vs. meta-substituted -CF₃ in 21906-39-8 alters electronic distribution, with the meta isomer exhibiting higher lipophilicity (logP ~2.8 vs. ~2.5) due to reduced symmetry .
- Trifluoromethylthio (-SCF₃) : The addition of -SCF₃ in the target compound increases molecular weight by ~124 g/mol compared to 713-45-1 , enhancing lipophilicity (predicted logP ~3.5) and metabolic resistance due to sulfur’s electronegativity .
- Chalcone Analogs: Compounds like (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one demonstrate that α,β-unsaturated ketones exhibit stronger π-π stacking interactions with biological targets (e.g., MAO enzymes) compared to saturated ketones .
Biological Activity
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, also known as trifluoromethylthio ketone , is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula : C11H8F6OS
- Molecular Weight : 302.24 g/mol
- CAS Number : 1806462-55-4
Anticonvulsant Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticonvulsant properties. For example, a related compound demonstrated protective effects in various seizure models, achieving up to 100% protection at specific dosages. The mechanism appears to involve the inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .
Antinociceptive Activity
The antinociceptive effects of trifluoromethyl-containing compounds have been explored in animal models. In one study, a compound with similar structural features significantly reduced pain responses in formalin-induced pain models, suggesting strong analgesic properties . The effective doses were reported as ED50 values of 85.1 mg/kg for phase I and 56.1 mg/kg for phase II of the formalin test.
Anticancer Activity
Preliminary investigations into the anticancer potential of trifluoromethyl-substituted compounds have shown promising results against various cancer cell lines, including MCF-7 and PC-3. The presence of the trifluoromethyl group enhances the cytotoxicity of these compounds, potentially due to improved interactions with biological targets involved in cancer progression .
The biological activity of 1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be attributed to several mechanisms:
- Ion Channel Modulation : Inhibition of voltage-gated sodium and calcium channels may contribute to its anticonvulsant effects.
- Receptor Antagonism : The compound may act as an antagonist at TRPV1 receptors, which are involved in pain signaling pathways.
- Cytotoxic Mechanisms : The trifluoromethyl group enhances lipophilicity and facilitates membrane penetration, leading to increased cytotoxicity against tumor cells.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : In a study involving a series of trifluoromethyl-substituted compounds, several derivatives exhibited potent anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure models.
- Pain Management : A related compound showed significant antinociceptive effects in various models, including formalin and neuropathic pain models, indicating its potential for pain management applications .
Data Table: Biological Activities of Trifluoromethyl Compounds
| Compound Name | Activity Type | Effective Dose (mg/kg) | Mechanism of Action |
|---|---|---|---|
| 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | Anticonvulsant | Up to 100 | Sodium/Ca²⁺ channel inhibition; TRPV1 antagonism |
| Similar Trifluoromethyl Compounds | Antinociceptive | Phase I: 85.1; Phase II: 56.1 | TRPV1 receptor modulation |
| Trifluoromethyl-substituted Isoxazoles | Anticancer | Varies by cell line | Enhanced membrane penetration |
Q & A
Q. Key optimization parameters :
- Catalyst concentration : Excess acetic anhydride improves acetylation efficiency.
- Temperature : Mild conditions (~25°C) minimize side reactions in condensation steps .
- Solvent choice : Ethanol/NaOH systems are effective for base-mediated reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C-APT NMR identify substituent positions and confirm regiochemistry (e.g., distinguishing para-trifluoromethyl from meta-trifluoromethylthio groups) .
- FT-IR : Detects carbonyl (C=O, ~1700 cm) and C-F stretches (~1100–1250 cm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for fluorine-rich structures .
Advanced: How can X-ray crystallography using SHELX software elucidate the molecular structure and electronic effects?
- Structure solution : SHELXD/SHELXE phases experimental data, while SHELXL refines atomic positions and thermal parameters .
- Electron density maps : Highlight steric clashes or unexpected substituent orientations (e.g., trifluoromethylthio group planarity).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
Example : Apply twin refinement in SHELXL for high-symmetry crystals or twinned data .
Advanced: How to address contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR coupling constants with X-ray-derived dihedral angles to resolve stereochemical ambiguities .
- Microanalysis : Elemental analysis (C, H, N, S) validates purity when MS/NMR data conflict .
- Dynamic NMR : Resolve fluxional behavior (e.g., rotational barriers in trifluoromethyl groups) at variable temperatures .
Advanced: What computational methods predict electronic effects of substituents?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electron-withdrawing effects of -CF and -SCF groups .
- AIM theory : Analyze bond critical points to quantify intramolecular charge transfer .
- Hammett parameters : Correlate substituent electronic effects with reaction rates (e.g., σ for -SCF ~ +0.6) .
Advanced: What are the challenges in regiochemical control during synthesis?
- Competing substitution : The -SCF group’s bulkiness may direct electrophilic attacks to less hindered positions. Use steric directing groups (e.g., -OMe) to enforce regioselectivity .
- Byproduct formation : Monitor reactions via TLC to detect intermediates (e.g., over-acetylated derivatives) .
Advanced: How to analyze substituent influence on reactivity using Hammett parameters?
- Linear free-energy relationships (LFER) : Measure reaction rates (e.g., hydrolysis) under varying substituents to calculate ρ values.
- Case study : The -SCF group’s strong electron-withdrawing effect accelerates nucleophilic aromatic substitution compared to -CF .
Basic: How to confirm purity and identity via microanalysis?
- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (error <0.4%) .
- Melting point : Sharp melting range (<2°C) indicates high purity .
Advanced: How to mitigate steric hindrance in reactions involving bulky substituents?
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst design : Employ Pd-catalyzed cross-coupling for sterically congested aryl halides .
Advanced: How can hydrogen bonding and π-stacking be analyzed via Hirshfeld surfaces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
